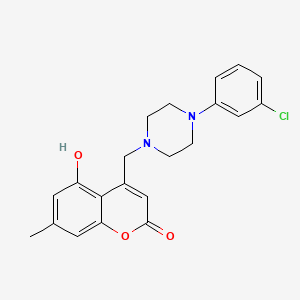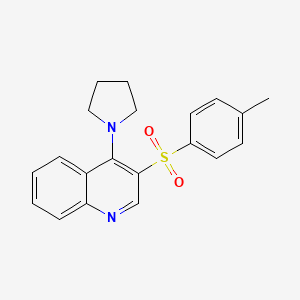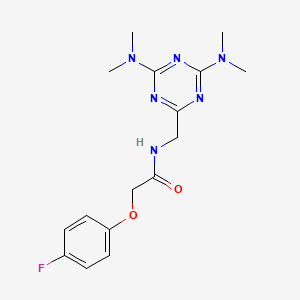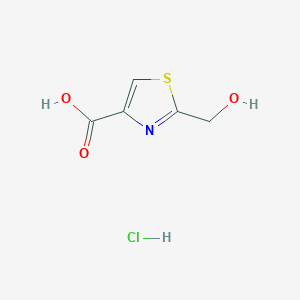
4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various piperazine derivatives has been explored in the provided papers. For instance, the synthesis of 3-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-ones involved refluxing 4-hydroxy coumarin with aromatic aldehydes in chloroform and further treatment with hydrazine and phenylhydrazine . Another study reported the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride through reductive amination in ethanol . Additionally, the preparation of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. Elemental analysis, IR, and multinuclear/multidimensional NMR spectroscopy were employed to assign the complete network of proton and carbon atoms in the pyrazole derivatives . X-ray crystallography was used to determine the crystal structure of several compounds, revealing details such as the monoclinic crystal system and specific point groups . Theoretical calculations, including density functional theory (DFT), were also performed to study molecular geometry and electronic properties .
Chemical Reactions Analysis
The papers describe the chemical reactivity of the synthesized compounds through various analyses. For example, the redox behavior of the pyrazole derivatives was investigated, showing quasireversible redox processes . Theoretical calculations provided insights into the chemical hardness, potential, nucleophilicity, and electrophilicity index of the compounds . Additionally, natural bond orbital analysis was used to analyze the stability of the molecules arising from hyperconjugative interactions and charge delocalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized through experimental and theoretical methods. The HOMO-LUMO energy gap was calculated to determine properties like chemical hardness and inertness . Vibrational analysis and molecular electrostatic potential surfaces were also studied . The crystal structures provided information on intermolecular interactions, such as hydrogen bonding and p-p stacking, which contribute to the stability of the compounds .
Antibacterial and Antioxidant Activities
Several compounds exhibited significant antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa . The antioxidant activities of the compounds were also assessed, with some showing higher activity than standard antioxidants like trolox . Additionally, some piperazine derivatives were tested for their antibacterial and antifungal activities against various microorganisms, with moderate activity observed in some cases .
Biological Properties and Drug Development Potential
The biological properties of the synthesized compounds were explored, with some showing potential as drug candidates. For instance, molecular docking studies revealed that a 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride could be active against prostate-specific membrane protein . The cytotoxic potential of this compound was also screened against various cancer cell lines . Another study focused on the structure-affinity relationship of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D(4) receptor ligand, indicating the importance of structural features for receptor affinity .
科学的研究の応用
Synthesis and Anticancer Activity
The compound 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one has shown significant potential in cancer research. Its derivatives have been synthesized and evaluated for their anti-proliferative activities against human breast cancer cell lines, with some showing better activities than the reference drug curcumin. This indicates its potential as a therapeutic agent in cancer treatment. Molecular docking studies have also supported these findings, highlighting the compound's binding affinity towards specific proteins involved in cancer pathways (Parveen et al., 2017).
Antimicrobial and Antifungal Properties
Several studies have focused on the antimicrobial and antifungal capabilities of compounds structurally related to 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one. Novel derivatives have been synthesized and found to exhibit significant activity against a variety of microbial strains, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant and Neuropharmacological Effects
Research into the neuropharmacological effects of related compounds has demonstrated potential anticonvulsant activities, with certain derivatives showing protective effects in models of seizure and epilepsy. These findings indicate the possible application of such compounds in treating neurological disorders (Aytemir et al., 2004).
Chemical Synthesis and Structural Analysis
The chemical synthesis of related piperazine compounds and their structural characterization have been extensively studied. These compounds serve as a basis for further chemical modifications and optimizations, potentially leading to new therapeutic agents with improved efficacy and selectivity for various targets (Wujec & Typek, 2023).
Molecular Docking and Pharmacological Studies
Molecular docking studies of compounds structurally related to 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one have provided insights into their potential mechanisms of action. These studies help in understanding how these compounds interact with biological targets, which is crucial for the rational design of new drugs (Shim et al., 2002).
作用機序
Target of Action
Piperazine derivatives are known to interact with a variety of targets, including histamine receptors, serotonin receptors, and dopamine receptors . The specific target of “4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one” would depend on its exact structure and functional groups.
Mode of Action
Piperazine derivatives generally work by binding to their target receptors and modulating their activity . The exact mode of action for “4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one” would depend on its specific target.
Biochemical Pathways
The biochemical pathways affected by piperazine derivatives can vary widely depending on their specific targets . For example, if “4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one” targets histamine receptors, it could affect allergic response pathways.
Pharmacokinetics
Piperazine derivatives are known to have good pharmacokinetic properties, often being well absorbed and distributed throughout the body . The ADME properties of “4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one” would depend on its specific structure.
特性
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-hydroxy-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-9-18(25)21-15(11-20(26)27-19(21)10-14)13-23-5-7-24(8-6-23)17-4-2-3-16(22)12-17/h2-4,9-12,25H,5-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHGUFHIHCCZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)
![3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2551916.png)

![tert-butyl N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]carbamate](/img/structure/B2551919.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]quinoxaline](/img/structure/B2551922.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2551925.png)
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2551926.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2551927.png)
![2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2551929.png)
![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2551931.png)
![N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B2551933.png)